In Vivo Tumor Growth Delay Comparison: BGS vs. BG and CMBG
In a human medulloblastoma (Daoy) xenograft model, the combination of BCNU with an equimolar dose of O6-Benzylguanosine (BGS) resulted in a 21.3-day tumor growth delay. This was significantly greater than the 2.5-day delay seen with the 9-cyanomethyl analog (CMBG), demonstrating a 8.5-fold improvement in efficacy. However, BGS was less effective than its deoxyribose analog dBG, which produced a 30.4-day delay, and the parent compound BG, which produced a 23.0-day delay [1]. This positions BGS as an intermediate-efficacy prodrug in vivo.
| Evidence Dimension | Tumor Growth Delay (BCNU combination, equimolar doses) |
|---|---|
| Target Compound Data | 21.3 days (BGS) |
| Comparator Or Baseline | 2.5 days (CMBG), 23.0 days (BG), 30.4 days (dBG) |
| Quantified Difference | BGS/CMBG: +18.8 days (8.5-fold); BGS/BG: -1.7 days (0.93-fold); BGS/dBG: -9.1 days (0.70-fold) |
| Conditions | Human Daoy medulloblastoma xenografts in athymic mice; BCNU at 25 mg/m2 and O6-BG analogs at 133 mg/m2 or equimolar. |
Why This Matters
This data is essential for selecting the optimal BG prodrug for specific in vivo chemosensitization experiments, where the balance between metabolite release kinetics and peak drug levels determines the final antitumor effect.
- [1] Kokkinakis DM, Moschel RC, Pegg AE, Schold SC. Potentiation of BCNU antitumor efficacy by 9-substituted O6-benzylguanines. Effect of metabolism. Cancer Chemother Pharmacol. 2000; 45(1): 69-77. View Source
